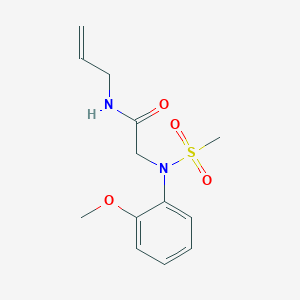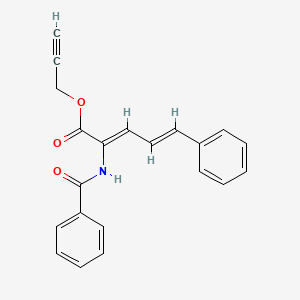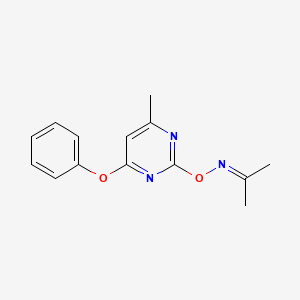
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG 282, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized by researchers at Amgen Inc. and has since been the subject of numerous scientific studies. In
Mécanisme D'action
The mechanism of action of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 involves the inhibition of a protein called focal adhesion kinase (FAK), which is involved in cell adhesion, migration, and proliferation. By inhibiting FAK, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 prevents cancer cells from spreading and dividing, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in animal models, and to improve cardiac function in models of heart failure. However, further research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 is its specificity for FAK, which makes it a useful tool for studying the role of FAK in various biological processes. However, its potency and selectivity can also make it difficult to use in certain experiments, particularly those involving whole organisms. In addition, the cost of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 can be prohibitive for some researchers.
Orientations Futures
There are several potential future directions for research involving N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of interest is the exploration of its effects on other diseases, such as fibrosis and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 and its potential for use in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 involves several steps, starting with the reaction of N-methyl glycine with allyl bromide to form N-allyl-N-methylglycine. This intermediate is then reacted with 2-methoxybenzaldehyde to form N-allyl-N-(2-methoxybenzyl)glycine. Finally, the methylsulfonyl group is introduced through a reaction with methanesulfonyl chloride to yield the final product, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been the subject of numerous scientific studies, particularly in the area of cancer research. It has been shown to inhibit the growth of certain types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-4-9-14-13(16)10-15(20(3,17)18)11-7-5-6-8-12(11)19-2/h4-8H,1,9-10H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNRSGANHLFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4986824.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4986851.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)

![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)
![N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4986874.png)
![9-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4986876.png)
![N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4986887.png)